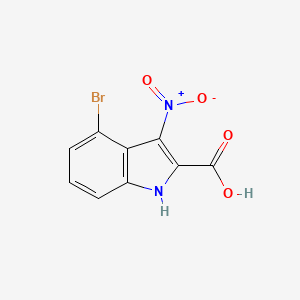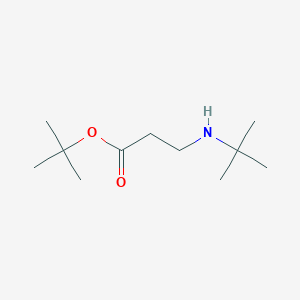
2-Bromo-4,5-diazafluoren-9-one
Overview
Description
2-Bromo-4,5-diazafluoren-9-one is a heterocyclic compound that features a bromine atom and two nitrogen atoms within its structure. This compound is known for its unique electronic properties and has been studied for various applications in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-diazafluoren-9-one can be achieved through a one-pot tandem procedure starting from phenanthroline. This method involves three consecutive reactions: oxidation, bromination, and rearrangement. The process typically uses potassium bromide as the bromination reagent and can yield up to 50% of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the one-pot synthesis method described above provides a scalable approach that could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-diazafluoren-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Bromination: The bromine atom in the compound can participate in substitution reactions.
Rearrangement: The structure of the compound can be rearranged under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Bromination: Potassium bromide is an efficient bromination reagent for this compound.
Rearrangement: Specific conditions involving heat and catalysts can induce rearrangement reactions.
Major Products
The major products formed from these reactions include various brominated and oxidized derivatives of this compound.
Scientific Research Applications
2-Bromo-4,5-diazafluoren-9-one has several scientific research applications, including:
Organic Electronics: The compound is used in the development of donor-acceptor organic semiconductors.
Fluorescent Probes: It serves as a building block for fluorescent probes used in chemical and biological research.
Ligand Synthesis: The compound is used in the preparation of heterocyclic ligands for coordination chemistry.
Mechanism of Action
The mechanism by which 2-Bromo-4,5-diazafluoren-9-one exerts its effects involves its electronic properties. The bromine and nitrogen atoms within the structure contribute to its ability to participate in various chemical reactions. The compound can stabilize low-valent complexes through charge delocalization into its conjugated π-system .
Comparison with Similar Compounds
Similar Compounds
4,5-Diazafluoren-9-one: This compound is similar in structure but lacks the bromine atom.
9,9′-Dimethyl-4,5-diazafluorene: This derivative has methyl groups that provide protective effects and enhance stability.
Uniqueness
2-Bromo-4,5-diazafluoren-9-one is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity compared to its non-brominated counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
5-bromo-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrN2O/c12-6-4-8-10(14-5-6)9-7(11(8)15)2-1-3-13-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRZPXHAQKDYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C2=O)C=C(C=N3)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B3217554.png)



![[(2-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B3217589.png)




![[5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3217648.png)




